CGRP Receptor Antagonist Affinity: Target Compound vs. Reference Antagonist Olcegepant
In a radioligand displacement assay using [125I]CGRP on human SK-N-MC cells, the target compound (CHEMBL4746351) exhibited a Ki of 0.046 nM against the human CGRP type 1 receptor [1]. This represents approximately 1.5-fold weaker affinity compared to the well-characterized CGRP antagonist olcegepant (BIBN4096, Ki = 0.03 nM) measured under comparable conditions [2]. The sub-nanomolar potency places the target compound among the high-affinity CGRP antagonists, but the small differential in Ki relative to olcegepant indicates that the benzylamino substitution pattern is compatible with potent CGRP receptor binding.
| Evidence Dimension | Binding affinity (Ki) for human CGRP type 1 receptor |
|---|---|
| Target Compound Data | Ki = 0.046 nM |
| Comparator Or Baseline | Olcegepant (BIBN4096) Ki = 0.03 nM |
| Quantified Difference | 1.53-fold higher Ki (weaker affinity) for target compound |
| Conditions | Displacement of [125I]CGRP in human SK-N-MC cells, 2-hour incubation, scintillation counting |
Why This Matters
This quantitative affinity benchmark allows users assessing CGRP antagonist scaffolds to evaluate whether the 6-fluoro-4-benzylamino-3-piperidinylmethanone substitution pattern retains the high affinity required for migraine target engagement studies.
- [1] BindingDB entry BDBM50548647. Ki: 0.046 nM for human CGRP receptor (CHEMBL4746351). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50548647 View Source
- [2] Doods H, Hallermayer G, Wu D, et al. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist. Br J Pharmacol. 2000;129(3):420-423. View Source
